1,1-Dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid
CAS No.:
Cat. No.: VC18331657
Molecular Formula: C10H10O5S
Molecular Weight: 242.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10O5S |
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Molecular Weight | 242.25 g/mol |
IUPAC Name | 1,1-dioxo-3,5-dihydro-2H-4,1λ6-benzoxathiepine-8-carboxylic acid |
Standard InChI | InChI=1S/C10H10O5S/c11-10(12)7-1-2-8-6-15-3-4-16(13,14)9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12) |
Standard InChI Key | DNUKYNHIRQKJHL-UHFFFAOYSA-N |
Canonical SMILES | C1CS(=O)(=O)C2=C(CO1)C=CC(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound’s molecular formula is C₁₀H₁₀O₅S, with a molecular weight of 242.25 g/mol . Its IUPAC name, 1,1-dioxo-3,5-dihydro-2H-4,1λ⁶-benzoxathiepine-8-carboxylic acid, reflects its bicyclic structure comprising a benzene ring fused to a seven-membered oxathiepine ring. The sulfone group (1,1-dioxo) and carboxylic acid substituent at position 8 define its reactivity (Table 1) .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₀O₅S |
Molecular Weight | 242.25 g/mol |
CAS Registry Number | 2771132-16-0 |
IUPAC Name | 1,1-Dioxo-3,5-dihydro-2H-4,1λ⁶-benzoxathiepine-8-carboxylic acid |
SMILES Notation | O=C(O)C1=CC=CC2=C1S(=O)(=O)OC3C2 |
The sulfone moiety (S=O bonds) introduces strong electron-withdrawing effects, while the carboxylic acid group enables hydrogen bonding and salt formation .
Stereochemical Considerations
Unlike its methyl-substituted derivative (CAS 2771132-68-2), which features an (S)-configured methyl group at position 2 , the parent compound lacks stereocenters, simplifying its synthetic and analytical profiles.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylic acid are publicly documented, analogous benzoxathiepine derivatives are typically synthesized via:
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Cyclization: Thiophenol derivatives react with halogenated aromatic precursors under basic conditions to form the oxathiepine ring.
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Oxidation: Thioether intermediates are oxidized to sulfones using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
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Carboxylic Acid Formation: Hydrolysis of ester precursors or direct carboxylation via Friedel-Crafts acylation .
For example, the methyl-substituted analog is synthesized through esterification of the carboxylic acid with methanol, followed by purification via column chromatography .
Industrial Production
Suppliers such as Ambeed, Inc. and AiFChem offer the compound for research use, indicating scalable synthesis via optimized batch processes or continuous flow reactors .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its polar functional groups:
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Sulfone Group: Enhances water solubility compared to non-oxidized thioethers.
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Carboxylic Acid: Enables dissolution in polar aprotic solvents (e.g., DMSO, DMF) and basic aqueous solutions.
Stability under ambient conditions is likely comparable to related sulfones, with degradation risks including photolysis and hydrolysis under extreme pH .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce waste.
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro.
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Crystallography: Resolve its crystal structure to guide drug design efforts.
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